molecular formula C15H22O5 B1195288 Artemisinin G

Artemisinin G

Cat. No.: B1195288
M. Wt: 282.33 g/mol
InChI Key: GUSFNHMDMCPUPO-DYLBMRNYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Artemisinin G is a natural product found in Artemisia annua with data available.

Scientific Research Applications

Pharmacological Effects in Respiratory Diseases

Artemisinin and its derivatives have displayed multiple pharmacological actions against inflammation, viral infections, and cell and tumor proliferation, making them effective against various diseases, including respiratory disorders. These compounds can regulate the expression of pro-inflammatory cytokines, nuclear factor-kappa B (NF-κB), and other factors, thereby attenuating proliferation, inflammation, invasion, and metastasis in lung cancer models and inflammatory-driven respiratory disorders (Cheong et al., 2020).

Antitumor Activity

Artemisinin has shown potential as a therapeutic agent for various diseases, including cancer. It generates reactive oxygen species that damage DNA, leading to mitochondrial depolarization and cell death. This has spurred interest in its use as an anticancer agent, with the mechanism involving the induction of apoptosis and other cell death pathways (Zyad et al., 2018).

Extraction Techniques for Enhanced Efficiency

Innovative extraction techniques like ultrasonic assisted extraction have been developed for artemisinin, improving efficiency and safety. These techniques offer faster extraction rates than conventional methods, indicating their potential for large-scale production and application in various fields (Zhang et al., 2018).

Neuroprotective Actions

Artemisinin has been found to have neuroprotective actions against glutamate-induced oxidative stress in neuronal cells. This action is mediated through the activation of the Akt/Bcl-2 signaling pathway, highlighting its potential use in neurodegenerative diseases or brain injuries (Lin et al., 2018).

Bibliometric Analysis of Research Trends

A bibliometric analysis revealed a significant increase in publications related to artemisinin, focusing on its biosynthesis, drug resistance mechanism, and combination treatments. This highlights the growing global research interest in artemisinin for various applications, including its potential use in COVID-19 treatment (Dong et al., 2022).

Enhancing Artemisinin Content in Plants

Research has been conducted to enhance artemisinin production in Artemisia annua plants. This involves using various strategies like phytohormones, stress signals, and genetic engineering, aiming to make artemisinin production more cost-effective and accessible (Wani et al., 2021).

Antiviral Potential

Artemisinin has shown potential in treating viral infections like SARS-CoV-2. Its anti-inflammatory and broad-spectrum antiviral activity make it a candidate for repurposing as a COVID-19 drug. It inhibits early steps in the infection process and disrupts post-entry intracellular events required for viral replication (Uckun et al., 2021).

Properties

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

IUPAC Name

[(3aS,4R,6aS,7R,10S,10aR)-4,7-dimethyl-8-oxo-3,3a,4,5,6,6a,7,10-octahydro-2H-furo[3,2-i]isochromen-10-yl] acetate

InChI

InChI=1S/C15H22O5/c1-8-4-5-12-9(2)13(17)20-14(19-10(3)16)15(12)11(8)6-7-18-15/h8-9,11-12,14H,4-7H2,1-3H3/t8-,9-,11+,12+,14+,15-/m1/s1

InChI Key

GUSFNHMDMCPUPO-DYLBMRNYSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H](C(=O)O[C@@H]([C@@]23[C@H]1CCO3)OC(=O)C)C

SMILES

CC1CCC2C(C(=O)OC(C23C1CCO3)OC(=O)C)C

Canonical SMILES

CC1CCC2C(C(=O)OC(C23C1CCO3)OC(=O)C)C

Synonyms

artemisinin G

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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